molecular formula C21H15Br2NO4S B12197063 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate

5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate

Cat. No.: B12197063
M. Wt: 537.2 g/mol
InChI Key: CNIQTDWGQNNUBK-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate: is a chemical compound with the molecular formula C21H15Br2NO4S and a molecular weight of 537.2211 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a naphthalenesulfonate group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation and ethoxylation reactions. The bromination is usually carried out using molecular bromine in the presence of solvents such as ethanol, water, or dilute acids

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinoline derivatives.

    Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Debrominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological macromolecules. It has been employed in assays to investigate enzyme inhibition and protein binding.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to impart specific colors and stability to industrial products.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the naphthalenesulfonate group can enhance the compound’s solubility and binding affinity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components.

Comparison with Similar Compounds

Uniqueness: 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate stands out due to its combination of bromine atoms, quinoline moiety, and naphthalenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H15Br2NO4S

Molecular Weight

537.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-ethoxynaphthalene-1-sulfonate

InChI

InChI=1S/C21H15Br2NO4S/c1-2-27-18-9-10-19(14-7-4-3-6-13(14)18)29(25,26)28-21-17(23)12-16(22)15-8-5-11-24-20(15)21/h3-12H,2H2,1H3

InChI Key

CNIQTDWGQNNUBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br

Origin of Product

United States

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